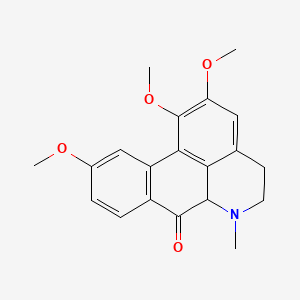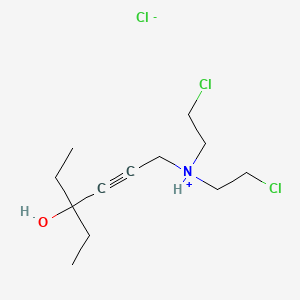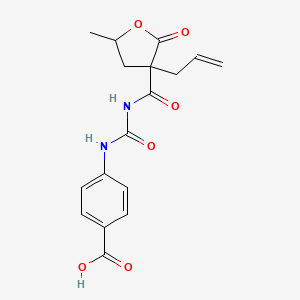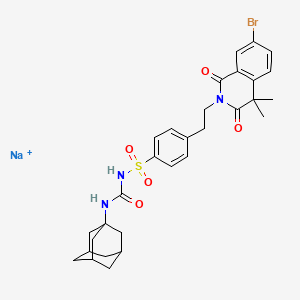![molecular formula C22H14N2S B13731071 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is an organic compound with the molecular formula C22H14N2S. It is a derivative of dibenzo[b,d]thiophene, where two pyridinyl groups are attached at the 2 and 8 positions of the dibenzo[b,d]thiophene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene typically involves the functionalization of dibenzo[b,d]thiophene. One common method includes the reaction of dibenzo[b,d]thiophene with pyridine derivatives under specific conditions. For instance, the reaction can be carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dibenzo[b,d]thiophene is reacted with pyridinyl boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridinyl groups or the thiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridinyl groups or the thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridinyl or thiophene moieties .
Wissenschaftliche Forschungsanwendungen
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene has several scientific research applications:
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Chemical Sensors: Its ability to coordinate with metal ions makes it useful in the development of chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is largely dependent on its application. In the context of MOFs and COFs, the compound acts as a ligand that coordinates with metal ions to form porous structures. In OLEDs and OPVs, it functions as an electron-transporting material, facilitating the movement of electrons through the device .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,d]thiophene: The parent compound without the pyridinyl groups.
2,8-Di(pyridin-3-yl)dibenzo[b,d]thiophene: A similar compound with pyridinyl groups at different positions.
2,8-Di(pyridin-2-yl)dibenzo[b,d]thiophene: Another isomer with pyridinyl groups at the 2 and 8 positions.
Uniqueness
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is unique due to the specific positioning of the pyridinyl groups, which can influence its electronic properties and coordination behavior. This makes it particularly suitable for applications in materials science and organic electronics, where precise control over molecular structure is crucial .
Eigenschaften
Molekularformel |
C22H14N2S |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4-(8-pyridin-4-yldibenzothiophen-2-yl)pyridine |
InChI |
InChI=1S/C22H14N2S/c1-3-21-19(13-17(1)15-5-9-23-10-6-15)20-14-18(2-4-22(20)25-21)16-7-11-24-12-8-16/h1-14H |
InChI-Schlüssel |
RUYQRQKCZSWGGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C4=C(S2)C=CC(=C4)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)

![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)











